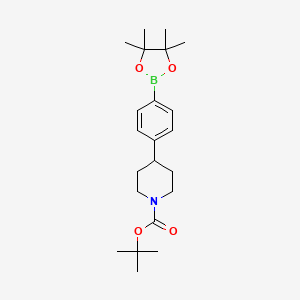

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s systematic name is derived from its core structural components:

- Piperidine ring : A six-membered nitrogen-containing heterocycle.

- Boc (tert-butoxycarbonyl) group : Attached to the nitrogen atom at position 1.

- Boronate ester : A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent at position 4 of the piperidine.

Full IUPAC Name :

tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate.

The nomenclature follows hierarchical priority rules:

Molecular Geometry and Crystallographic Data

Core Structural Features

- Piperidine ring : Typically adopts a chair conformation due to steric and electronic factors. The Boc group occupies an equatorial position to minimize strain.

- Boronate ester : Boron exhibits trigonal planar geometry (sp² hybridized), with two oxygen atoms from the pinacol moiety and one from the phenyl group.

- Phenyl group : Planar aromatic structure with para-substitution by the boronate ester.

Key Bond Lengths and Angles

While specific X-ray data for this compound are unavailable, analogous boronate esters and piperidine derivatives provide insights:

Electronic Structure and Hybridization Patterns

Hybridization States

- Boron (B) :

- Piperidine Nitrogen (N) :

- Aromatic Carbon (C) :

Electron Distribution

Conformational Analysis of Piperidine-Boronate Systems

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation , with:

- Boc group : Equatorial orientation to avoid steric clashes with axial substituents.

- Boronate ester : Axial or equatorial position , depending on solvent and reaction conditions.

Substituent Effects

- Boc group : Bulky tert-butyl moiety enforces equatorial placement, stabilizing the chair conformation.

- Boronate ester : The pinacol group’s steric bulk influences the phenyl ring’s orientation, favoring para -substitution for optimal π-conjugation.

Comparative Conformational Stability

| Conformer | Energy (kcal/mol) | Stability | Reference |

|---|---|---|---|

| Chair (Boc equatorial) | ~0.0 | Most stable | |

| Boat | +2.5–3.0 | Unfavorable |

Comparative Structural Features with Related Boronic Esters

Key Differences from Phenylboronic Acid Pinacol Ester

| Feature | Current Compound | Phenylboronic Acid Pinacol Ester |

|---|---|---|

| Core structure | Piperidine-Boc + boronate ester | Phenyl + boronate ester |

| Steric effects | High (Boc + piperidine) | Low |

| Electronic effects | Electron-withdrawing (Boc) | Neutral |

| Reactivity | Enhanced cross-coupling (Suzuki) | Moderate |

Impact of Piperidine-Boc Group

Properties

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJWODLFNSRSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves the following steps:

Boronic Acid Formation: : The starting material, phenylboronic acid, is reacted with a suitable boronic acid derivative to form the boronic ester group.

Piperidine Derivative Formation: : The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Reaction Conditions for Deprotection

Deprotection of the tert-butyl group is achieved using reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or hydrogen chloride (HCl) .

| Reagent | Reaction Conditions | Yield | Product |

|---|---|---|---|

| TMSOTf + 2,6-dimethylpyridine | DCM, 0–20°C, 3h, inert atmosphere | 72% | Deprotected piperazine derivative |

| 4N HCl in dioxane | Room temperature, 2h | N/A | Free piperazine with boronate group |

(Data adapted from reaction protocols in )

Functional Group Transformations

The compound undergoes transformations involving:

-

Deprotection of the tert-butyl group : Acidic or fluoride-based reagents (e.g., TMSOTf) cleave the tert-butyl ester to yield the free carboxylic acid .

-

Cross-coupling reactions : The boronate ester reacts with aryl halides under Suzuki-Miyaura conditions, forming biaryl compounds .

Suzuki-Miyaura Coupling

The boronate ester undergoes oxidative addition with a palladium catalyst, followed by transmetallation with the aryl halide, and reductive elimination to form the C-C bond .

Deprotection Mechanism

TMSOTf acts as a Lewis acid to protonate the tert-butyl ester, facilitating nucleophilic attack by water or other nucleophiles to cleave the ester bond .

Scientific Research Applications

Organic Synthesis

This compound is widely utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : It acts as a boron source, facilitating the formation of carbon-carbon bonds essential for constructing pharmaceuticals and agrochemicals .

Biological Studies

In biological research, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is employed in:

- Development of Bioactive Compounds : It aids in synthesizing compounds that can modulate biological pathways or serve as probes for studying enzyme activity.

- Pharmaceutical Development : The compound has been linked to the synthesis of drug candidates such as crizotinib, which targets specific cancer pathways .

Material Science

In industry, this compound finds applications in:

- Advanced Materials Production : Its unique chemical properties allow it to be incorporated into polymers and other advanced materials that require specific mechanical or thermal characteristics.

Case Studies

- Crizotinib Synthesis : A notable study demonstrated the use of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate as an intermediate in synthesizing crizotinib. The synthesis involved multiple steps with an overall yield of approximately 49.9%, highlighting its efficiency in producing complex pharmaceutical compounds .

- Biochemical Interaction Studies : Research has shown that this compound interacts with various enzymes and proteins, facilitating the formation of complex molecules necessary for biological functions. Its role in enzyme-catalyzed reactions underscores its importance in biochemical research .

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparison Points

Structural Diversity and Reactivity

- Aromatic vs. Aliphatic Boronic Esters : The target compound’s phenylboronic ester enables efficient aryl-aryl coupling, whereas aliphatic analogs (e.g., PN-0736) are less reactive in Suzuki reactions due to slower transmetalation.

- Steric Effects : The Boc-protected piperidine in the target compound reduces steric hindrance compared to cyclopropane-containing derivatives (e.g., compound 44), enhancing compatibility with bulky coupling partners.

Synthetic Efficiency

- Yield : The target compound achieves 67% yield via Pd(PPh3)4 catalysis, outperforming cyclopropane derivatives (40%) but underperforming compared to exocyclic double-bond analogs (86%).

- Catalyst Systems : Ru(bpy)3²⁺ photoredox catalysts are required for cyclopropane synthesis, whereas the target compound uses conventional Pd catalysts, reducing costs.

Physicochemical Properties

- Solubility : The Boc group in the target compound improves solubility in polar aprotic solvents (e.g., DMF) compared to pyrazole derivatives (877399-74-1), which require DMSO for reactions.

- Stability : The phenylboronic ester in the target compound is air-stable, unlike methylene-linked analogs (1425970-61-1), which are prone to hydrolysis.

Commercial Viability Cost: At USD 113/1g, the target compound is more cost-effective than pyrazole derivatives (USD 210/1g).

Biological Activity

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.

- Molecular Formula : C₁₆H₃₀BNO₄

- Molecular Weight : 311.22 g/mol

- Melting Point : 169–170 °C

- Purity : >97% .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Cytokine Inhibition : The compound has been shown to inhibit LPS-induced TNFα release in microglial cells and HIV-1 Tat-induced cytokine release in human monocytes. This suggests a potential role in neuroinflammation and viral infections .

- Neuroprotective Effects : Studies demonstrate that related compounds activate neurotrophic signaling pathways, which may contribute to neuroprotection. The activation of Akt and ERK pathways has been noted as critical for cell survival under stress conditions .

- Kinase Inhibition : Similar structures have been reported to inhibit receptor tyrosine kinases such as KIT and PDGFRA, which are involved in various cancers. Although specific data on this compound's kinase inhibition is limited, its structural analogs suggest a potential for similar activities .

Biological Activity Summary Table

Case Studies

- Neuroinflammation Model : In a study using microglial cells treated with lipopolysaccharides (LPS), the compound significantly reduced TNFα levels, indicating its potential use in treating neuroinflammatory conditions .

- Cancer Research : While specific studies on this compound are sparse, related compounds targeting the PDGFRA mutation have shown promising results in preclinical models of gastrointestinal stromal tumors (GIST) . This suggests that tert-butyl derivatives may also possess anticancer properties.

- Pharmacological Studies : Investigations into the pharmacodynamics of structurally similar compounds indicate that they can modulate multiple signaling pathways involved in cell survival and proliferation, hinting at a multifaceted mechanism of action for tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate .

Q & A

Q. What are the optimal purification methods for tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate to ensure high purity in synthetic workflows?

Methodological Answer:

- Column Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate impurities. Monitor fractions via TLC (Rf ~0.3–0.5 under UV) .

- Recrystallization : Employ solvent systems like dichloromethane/hexane for recrystallization to enhance crystalline purity.

- Analytical Validation : Confirm purity using ¹H/¹³C NMR (e.g., characteristic tert-butyl singlet at ~1.4 ppm and boronate ester peaks at ~1.3 ppm) and HPLC (≥95% purity threshold) .

Q. How should this compound be stored to maintain stability during long-term research use?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester moiety .

- Handling Precautions : Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides), which may degrade the dioxaborolane ring .

- Stability Monitoring : Periodically assess stability via ¹H NMR to detect decomposition (e.g., loss of tert-butyl or boronate signals) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : Assign the piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) using 2D COSY/HSQC. The tert-butyl group appears as a singlet (9H) at ~1.4 ppm .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (expected [M+H]⁺ ~414.3). Fragmentation patterns should include loss of the tert-butoxy group (–101 Da) .

- IR Spectroscopy : Validate the carbonyl stretch (C=O, ~1680–1700 cm⁻¹) and boronate ester B–O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or homo-coupling) be minimized during Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer:

- Catalytic System Optimization : Use Pd(PPh₃)₄ or XPhos-Pd-G3 with rigorous degassing of solvents (THF/toluene) to prevent oxidative side reactions. Maintain a 1:1.2 molar ratio of boronate to aryl halide .

- Base Selection : Employ Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate and reduce protodeboronation. Avoid strongly basic conditions (e.g., NaOH) that may hydrolyze the ester .

- Kinetic Monitoring : Track reaction progress via LC-MS to identify optimal reaction times (typically 12–24 hr at 80–100°C) .

Q. How does the steric bulk of the piperidine-tert-butyl group influence the reactivity of the boronate moiety in transition metal-catalyzed reactions?

Methodological Answer:

- Comparative Studies : Synthesize analogs (e.g., piperazine or unsubstituted piperidine derivatives) and compare reaction rates in cross-coupling or borylation reactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze steric hindrance effects on the boron center’s accessibility .

- Experimental Validation : Perform kinetic isotope effect (KIE) studies or Hammett analyses to quantify electronic vs. steric contributions .

Q. How should researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer:

- Systematic Solubility Screening : Test solubility in DCM, THF, DMF, and ethyl acetate at 25°C and 50°C. Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents .

- Controlled Crystallization : Correlate solubility with crystal structure data (if available) to identify polymorph-dependent solubility variations .

- Literature Reconciliation : Cross-reference with structurally similar boronate esters (e.g., pinacol boronates) to identify trends in solvent compatibility .

Data Contradiction Analysis

Q. How can discrepancies in reported stability under acidic/basic conditions be addressed experimentally?

Methodological Answer:

- pH-Dependent Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24 hr. Monitor degradation via HPLC and identify byproducts (e.g., free piperidine or phenylboronic acid) .

- Mechanistic Probes : Use ¹¹B NMR to track boronate ester hydrolysis kinetics under varying conditions .

- Controlled Replication : Repeat literature protocols with standardized reagents to isolate variables (e.g., trace water content in solvents) .

Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (NIOSH P100) if handling powdered forms to prevent inhalation .

- Engineering Controls : Conduct reactions in a fume hood with spill trays. Ensure immediate access to eyewash stations and emergency showers .

- Waste Disposal : Quench residual boronate esters with aqueous hydrogen peroxide before disposal to neutralize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.